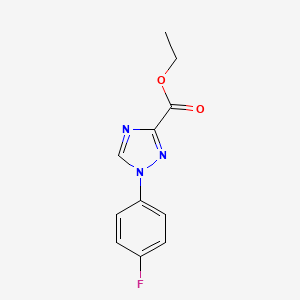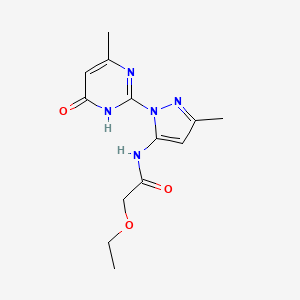
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, also known as PCC, is a chiral auxiliary that has been widely used in organic synthesis. PCC is a cyclobutane derivative that contains a pyrazole group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and polar solvents. PCC has been extensively studied due to its unique chemical properties, which make it a useful tool in organic synthesis.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions involves the formation of a chelate between the (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid molecule and the substrate. This chelate stabilizes the transition state of the reaction, leading to the formation of the desired product with high stereoselectivity.
Biochemical and Physiological Effects:
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions is its ability to control the stereochemistry of the products. This can be particularly useful in the synthesis of complex natural products, where stereochemistry is often critical for biological activity. However, one limitation of using (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is that it can be difficult to separate the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, which can lead to lower yields of the desired product.
Future Directions
There are several future directions for research on (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid. One area of interest is the development of new synthetic methods for (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid that are more efficient and cost-effective. Another area of interest is the application of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in the synthesis of new natural products with potential therapeutic uses. Finally, there is a need for further studies on the biochemical and physiological effects of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, particularly in animal models.
Synthesis Methods
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclobutanone with hydrazine, followed by the reaction of the resulting hydrazone with chloroacetic acid. The final step involves the separation of the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, by column chromatography.
Scientific Research Applications
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been used as a chiral auxiliary in a variety of organic synthesis reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is particularly useful in these reactions because it can control the stereochemistry of the products. (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has also been used in the synthesis of natural products, such as the alkaloid (-)-epibatidine.
properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXDIAEXFAPFB-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)